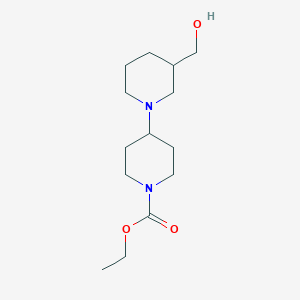![molecular formula C19H16FN3O2 B5299545 N-allyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5299545.png)
N-allyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of N-allyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific molecular targets in the cells. For example, it has been reported that the compound can inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-allyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. It has also been shown to have anti-microbial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-allyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is its broad range of potential applications. The compound has shown promising results in various fields, including medicinal chemistry and bioimaging. However, one of the limitations of this compound is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the biological activity of this compound.
Orientations Futures
There are several future directions for the study of N-allyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One of the directions is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore the use of this compound as a fluorescent probe in bioimaging applications. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential molecular targets.
Méthodes De Synthèse
N-allyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with N-allyl-3-fluorobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and yields the desired product in good yield.
Applications De Recherche Scientifique
N-allyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been extensively studied for its potential applications in various fields. The compound has shown promising results in the field of medicinal chemistry, where it has been evaluated for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe in bioimaging applications.
Propriétés
IUPAC Name |
3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-2-11-23(19(24)15-9-6-10-16(20)12-15)13-17-21-18(22-25-17)14-7-4-3-5-8-14/h2-10,12H,1,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENPGBFMKKXDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(prop-2-en-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(cyclopropylmethyl)-3-isopropyl-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5299473.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3,5-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5299481.png)


![4-[2-(2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5299529.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5299535.png)
![4-chloro-N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5299538.png)

![N-(3-fluoro-4-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5299563.png)
![3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5299564.png)
![(1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol](/img/structure/B5299570.png)
![2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5299571.png)
![6-(methoxymethyl)-1-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5299585.png)
